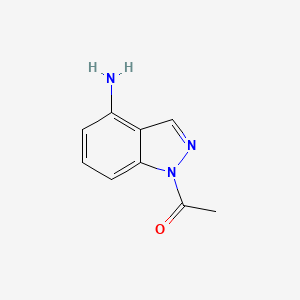
2-Cyclopropyl-4-trifluoromethylbenzoic acid methyl ester
Descripción general
Descripción
2-Cyclopropyl-4-trifluoromethylbenzoic acid methyl ester is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is an ester derivative of benzoic acid and is commonly used as a building block in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropyl-4-trifluoromethylbenzoic acid methyl ester is not well understood. However, it is believed to act as a nucleophile in various organic reactions due to the presence of the ester group.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-Cyclopropyl-4-trifluoromethylbenzoic acid methyl ester. However, it is not commonly used as a drug, and there is no information available on its pharmacological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Cyclopropyl-4-trifluoromethylbenzoic acid methyl ester is its ease of synthesis and availability. It is also relatively stable and can be stored for extended periods without significant degradation. However, its limited solubility in water can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for the research on 2-Cyclopropyl-4-trifluoromethylbenzoic acid methyl ester. One potential area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of its potential applications in materials science, including the development of new polymers and coatings. Additionally, further studies on its biochemical and physiological effects could provide valuable insights into its potential applications in drug development.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-4-trifluoromethylbenzoic acid methyl ester has been extensively studied for its potential applications in various scientific research fields. It is commonly used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science.
Propiedades
IUPAC Name |
methyl 2-cyclopropyl-4-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O2/c1-17-11(16)9-5-4-8(12(13,14)15)6-10(9)7-2-3-7/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUSXRIITFJZSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(F)(F)F)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90732025 | |
| Record name | Methyl 2-cyclopropyl-4-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90732025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1360885-06-8 | |
| Record name | Methyl 2-cyclopropyl-4-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90732025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



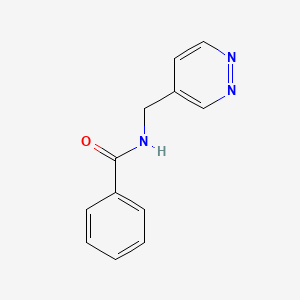
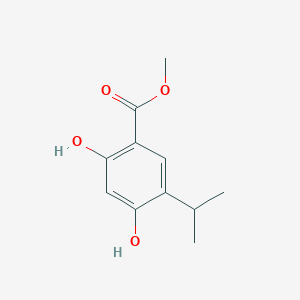

![Ethyl 4-oxo-4H-pyrido[3,4-d][1,3]oxazine-2-carboxylate](/img/structure/B1508366.png)
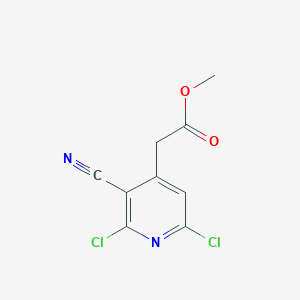
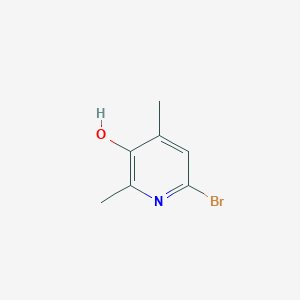


![Methyl 4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B1508377.png)
![3-[(tetrahydro-2H-pyran-4-yl)oxy]Benzenamine](/img/structure/B1508378.png)
